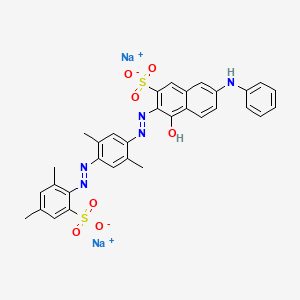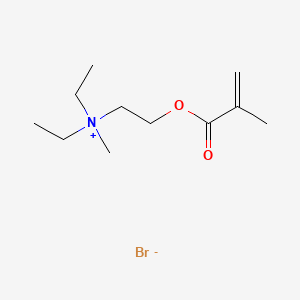
Hydrazine, 1-benzyl-2-(4-hydroxybutyryl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazine, 1-benzyl-2-(4-hydroxybutyryl)- is a chemical compound that belongs to the class of hydrazine derivatives. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of hydrazine and a 4-hydroxybutyryl group attached to the second nitrogen atom. Hydrazine derivatives are known for their diverse applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of hydrazine, 1-benzyl-2-(4-hydroxybutyryl)- typically involves the reaction of benzylhydrazine with 4-hydroxybutyric acid or its derivatives. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions. One common method involves the use of a high boiling point solvent, such as ethylene glycol, to provide the necessary reaction conditions .
Industrial Production Methods
Industrial production of hydrazine derivatives often involves large-scale chemical processes that ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in the industrial production of these compounds .
Analyse Des Réactions Chimiques
Types of Reactions
Hydrazine, 1-benzyl-2-(4-hydroxybutyryl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The benzyl and hydroxybutyryl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve the use of halogenating agents and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzylhydrazine oxides, while reduction may produce simpler hydrazine derivatives .
Applications De Recherche Scientifique
Hydrazine, 1-benzyl-2-(4-hydroxybutyryl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other hydrazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, pharmaceuticals, and agrochemicals.
Mécanisme D'action
The mechanism of action of hydrazine, 1-benzyl-2-(4-hydroxybutyryl)- involves its interaction with specific molecular targets and pathways. The compound can form hydrazones with carbonyl-containing compounds, which can then undergo further chemical transformations. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzylhydrazine: A simpler hydrazine derivative with similar chemical properties.
4-Hydroxybutyric acid hydrazide: Another hydrazine derivative with a hydroxybutyryl group.
Phenylhydrazine: A related compound with a phenyl group instead of a benzyl group.
Uniqueness
Hydrazine, 1-benzyl-2-(4-hydroxybutyryl)- is unique due to the presence of both benzyl and hydroxybutyryl groups, which confer specific chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
69352-51-8 |
|---|---|
Formule moléculaire |
C11H16N2O2 |
Poids moléculaire |
208.26 g/mol |
Nom IUPAC |
N'-benzyl-4-hydroxybutanehydrazide |
InChI |
InChI=1S/C11H16N2O2/c14-8-4-7-11(15)13-12-9-10-5-2-1-3-6-10/h1-3,5-6,12,14H,4,7-9H2,(H,13,15) |
Clé InChI |
DZYDGCADILIVSU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNNC(=O)CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{(E)-[(2,2-Dimethylhydrazino)methylene]amino}benzoic acid](/img/structure/B13809780.png)




![1,3-Benzenediol, 4-[(2-hydroxyphenyl)azo]-](/img/structure/B13809810.png)



![1-(2-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrol-3-yl)ethanone](/img/structure/B13809824.png)
![1,5-Dioxaspiro[5.5]undecane, 8,8,10-trimethyl-](/img/structure/B13809836.png)
![1-Chloro-3-[(cyanocarbonothioyl)amino]benzene](/img/structure/B13809851.png)

